molecular formula C22H20FNO3S2 B2802535 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE CAS No. 1448061-05-9

4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE

Cat. No.: B2802535
CAS No.: 1448061-05-9
M. Wt: 429.52
InChI Key: GHCCINWEWPNWIM-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]piperidine is a synthetically designed organic compound featuring a piperidine core that is differentially functionalized with a 4-fluorobenzenesulfonyl group and a 4-(thiophen-2-yl)benzoyl moiety. This specific structure places it within a class of piperidine derivatives that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a fundamental heterocycle and a pivotal cornerstone in the production of pharmaceuticals, found in compounds with a wide spectrum of biological activities . The incorporation of the sulfonamide functional group is a common strategy in the development of enzyme modulators, as seen in related compounds studied as SHIP1 activators and tyrosinase inhibitors . The presence of the thiophene heterocycle further enhances the potential of this molecule to engage in diverse interactions with biological targets, making it a valuable scaffold for exploration. As a building block in research, this compound is intended for use in areas such as high-throughput biochemical screening, structure-activity relationship (SAR) studies, and the development of novel probes for biological mechanisms. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3S2/c23-18-7-9-19(10-8-18)29(26,27)20-11-13-24(14-12-20)22(25)17-5-3-16(4-6-17)21-2-1-15-28-21/h1-10,15,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCINWEWPNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinyl sulfonyl intermediate.

    Coupling with Fluorophenyl and Thiophenyl Groups: The intermediate is then coupled with 4-fluorophenyl and 4-thiophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperidine Derivatives

4-(4-Fluorobenzoyl)piperidine hydrochloride
  • Structure : Features a 4-fluorobenzoyl group at the 4-position of piperidine instead of the sulfonyl group.
  • The benzoyl group may engage in weaker hydrogen bonding compared to sulfonyl .
4-(4-Fluorophenyl)piperidine
  • Structure : Simplest analog with a 4-fluorophenyl group directly attached to piperidine.
  • Key Differences : Lacks both the sulfonyl and benzoyl-thiophene substituents. This reduces steric bulk and polarity, likely diminishing target binding specificity .

Thiophene-Containing Analogs

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21)
  • Structure: Piperazine core with a trifluoromethylphenyl group and thiophen-2-yl methanone.
  • Key Differences : The trifluoromethyl group increases electronegativity compared to fluorobenzenesulfonyl. Piperazine (vs. piperidine) introduces an additional nitrogen, altering basicity and solubility .
1-(4-Phenylpiperidin-1-yl)-4-(Thiophen-2-yl)butan-1-one (Compound 27)
  • Structure: Piperidine linked to thiophen-2-yl via a butanone chain.
  • Key Differences: The flexible butanone spacer may enhance conformational adaptability but reduce binding affinity compared to the rigid benzoyl linkage in the target compound .

Sulfonyl/Sulfonamide Derivatives

4-(1H-Indol-3-yl)-1-[2-((Methylsulphonyl)amino)benzoyl]Piperidine
  • Structure : Piperidine substituted with a methylsulfonamido-benzoyl group and indole.
3-(4-[4-(Methylsulfonyl)phenyl]-1,3-Thiazol-2-yl)Pyridine
  • Structure : Thiazole core with methylsulfonylphenyl and pyridine groups.
  • Key Differences : The thiazole ring replaces piperidine, altering scaffold geometry and electronic properties. Methylsulfonyl is less electronegative than fluorobenzenesulfonyl .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Piperidine 4-Fluorobenzenesulfonyl, 4-(Thiophen-2-yl)benzoyl High metabolic stability, strong π-π interactions
4-(4-Fluorobenzoyl)piperidine HCl Piperidine 4-Fluorobenzoyl Moderate lipophilicity, reduced stability
Compound 21 Piperazine 4-(Trifluoromethyl)phenyl, Thiophen-2-yl Enhanced solubility, altered receptor binding
Compound 27 Piperidine Phenyl, Thiophen-2-yl butanone Flexible spacer, lower binding affinity
4-(1H-Indol-3-yl)-[...] Piperidine Methylsulfonamido-benzoyl, Indole Hydrogen bonding, variable stability

Biological Activity

The compound 4-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]piperidine , also known by its CAS number 896328-14-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in therapeutic applications, particularly focusing on its role as a tyrosinase inhibitor.

Chemical Structure and Properties

Molecular Formula: C23H23FN2O5S2
Molecular Weight: 490.6 g/mol
Structure: The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a thiophene moiety, which are critical for its biological activity.

Tyrosinase Inhibition

Tyrosinase is an enzyme that catalyzes the oxidation of phenolic compounds and is crucial in melanin biosynthesis. Inhibitors of tyrosinase are sought after for their potential to treat hyperpigmentation disorders and melanoma.

  • Mechanism of Action:
    • The compound acts as a competitive inhibitor of tyrosinase, binding to the active site and preventing substrate conversion.
    • Docking studies suggest that the structural features of the compound facilitate strong interactions with the enzyme's active site.
  • Inhibition Potency:
    • Preliminary studies indicate that derivatives of piperidine with similar structures exhibit significant inhibitory effects on tyrosinase, with IC50 values ranging from low micromolar concentrations (e.g., 0.18 μM for certain derivatives) .
    • The compound's effectiveness is attributed to the presence of the fluorobenzene and thiophene groups, which enhance binding affinity.
  • Cellular Studies:
    • In vitro studies using B16F10 melanoma cells demonstrated that the compound can reduce melanin production without cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on the piperidine scaffold were synthesized to evaluate their tyrosinase inhibition capabilities. The most promising derivative showed an IC50 value significantly lower than that of kojic acid, a common reference compound in tyrosinase inhibition studies.

CompoundIC50 (μM)Remarks
Kojic Acid17.76Reference compound
4-(4-fluorobenzyl)piperazine derivative0.18Highly potent inhibitor
Other derivativesVaried (40.43 μM to <0.18 μM)Structure-activity relationship explored

Case Study 2: Mechanistic Insights

Kinetic studies revealed that the compound acts competitively against L-DOPA, confirming its mechanism as a competitive inhibitor through Lineweaver-Burk plots .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine-based compounds. The introduction of various substituents has been shown to affect both the potency and selectivity of these inhibitors against tyrosinase.

  • Structural Optimization:
    • Modifications to the thiophene moiety can lead to variations in binding affinity and selectivity.
    • The presence of electron-withdrawing groups like fluorine enhances the overall stability and reactivity of the compound.
  • Potential Applications:
    • Beyond dermatological applications, there is ongoing research into the use of such compounds in treating other conditions related to melanin dysregulation, such as certain types of cancer.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationFluorobenzenesulfonyl chloride, DCM, 0°C7893%
Benzoylation4-(Thiophen-2-yl)benzoic acid, EDCI, DMF8495%

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can discrepancies in analytical data be resolved?

Answer:
Primary Techniques:

  • ¹H/¹³C-NMR : Assign peaks based on chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiophene protons at δ 6.8–7.1 ppm) .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity; retention times vary with mobile phase (e.g., 13.0 min in 50:50 acetonitrile/water) .
  • Elemental Analysis : Verify C, H, N content; discrepancies >0.3% indicate impurities requiring recrystallization .

Resolving Discrepancies:

  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out isobaric contaminants.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine ring conformation) .

Advanced: How can computational modeling predict the physicochemical and drug-like properties of this compound?

Answer:
Methodology:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, logP (target: 2–5), and P-glycoprotein binding .

Key Findings from Analogous Compounds:

  • LogP : ~3.2 (suggesting moderate lipophilicity) .
  • Bioavailability : 65–70% predicted due to low polar surface area (<100 Ų) .

Advanced: What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced biological activity?

Answer:
SAR Strategies:

  • Fluorine Substitution : The 4-fluorobenzenesulfonyl group enhances metabolic stability and target binding via hydrophobic interactions .
  • Thiophene-Benzoyl Moiety : Modulating electron density (e.g., replacing thiophene with furan) alters π-π stacking with aromatic residues in enzymes .

Experimental Validation:

  • Enzyme Inhibition Assays : Test derivatives against kinases or proteases to correlate substituent effects with IC₅₀ values .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:
Approaches:

  • Target Fishing : Use computational tools (e.g., PharmMapper) to predict protein targets based on 3D pharmacophore similarity .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to validate interactions with candidate receptors .
  • CRISPR-Cas9 Knockout : Confirm target relevance by observing loss of compound efficacy in gene-edited cell lines .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent elemental analysis or NMR assignments?

Answer:
Troubleshooting Steps:

Repetition : Repeat synthesis and analysis under standardized conditions.

Alternative Techniques : Use HRMS to resolve elemental discrepancies or 2D-NMR (COSY, HSQC) for ambiguous proton assignments .

Collaborative Validation : Cross-check data with independent labs or crystallographic studies .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the piperidine ring?

Answer:
Regioselective Approaches:

  • Protecting Groups : Temporarily block secondary amines with Boc or Fmoc groups during sulfonylation .
  • Directed Metalation : Use lithiation (e.g., LDA) at specific positions to control substitution patterns .

Advanced: How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability for in vivo studies?

Answer:
Stability Assessment:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide hydrolysis at pH <3) .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C suggests suitability for storage) .

Mitigation:

  • Prodrug Design : Modify hydrolytically sensitive groups (e.g., esterify sulfonamides) .

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